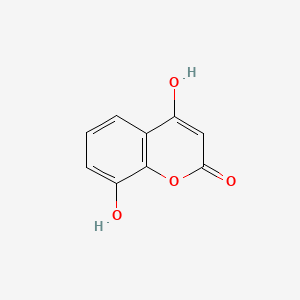

4,8-Dihydroxycoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,8-Dihydroxycoumarin is a type of hydroxycoumarin, a class of compounds that are important in organic synthesis and exhibit several physical, chemical, and biological properties . They are a part of secondary metabolites that are natural compounds .

Synthesis Analysis

The synthesis of 4-hydroxycoumarin has been described in the literature, most of which use simple phenol and 1- (2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting compounds . Other synthesis pathways exist, but they are based on intermediate synthesis compounds . Several authors have synthesized and studied C -acylation in liquid medium and the solvent-free .Molecular Structure Analysis

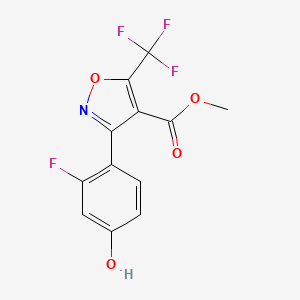

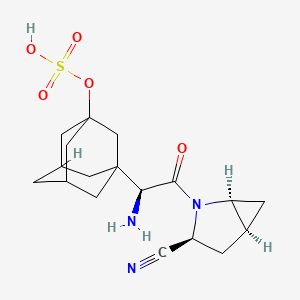

4,8-Dihydroxycoumarin contains total 20 bond(s); 14 non-H bond(s), 8 multiple bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), and 1 aromatic hydroxyl(s) .Chemical Reactions Analysis

The primary mechanism of the 4-hydroxycoumarin drugs is the inhibition of vitamin K epoxide reductase . These compounds are not direct antagonists (in the pharmaceutical sense) of vitamin K, but rather act to deplete reduced vitamin K in tissues . Possible reaction routes between HO• and recently synthesized aminophenol 4,7-dihydroxycoumarin derivatives were examined using electron paramagnetic resonance (EPR) spectroscopy and a quantum mechanical approach (a QM-ORSA methodology) based on density functional theory (DFT) .Physical And Chemical Properties Analysis

Hydroxycoumarins are important compounds exhibiting several physical, chemical, and biological properties . These compounds represent a part of secondary metabolites that are natural compounds and are studied for their importance in organic synthesis .Aplicaciones Científicas De Investigación

Advanced Oxidation Processes

4,8-Dihydroxycoumarin derivatives have been used in advanced oxidation processes (AOPs). These processes are crucial for the commercialization of these compounds, as they require controlled and highly efficient degradation . The degradation mechanisms of these compounds have been studied using electron paramagnetic resonance (EPR) spectroscopy and a quantum mechanical approach based on density functional theory (DFT) .

Antiradical Activity

4,8-Dihydroxycoumarin derivatives have shown significant antiradical activity. They have been used to study the mechanism of radical scavenging potency . The antiradical capacity of these compounds towards HO• radicals has been examined using EPR Spectroscopy and DFT .

Fluorescent Probes

4,8-Dihydroxycoumarin has been used as a highly selective fluorescent probe for the fast detection of 4-hydroxy-TEMPO in aqueous solution .

Biological Activity

5,8-Dihydroxycoumarin, a derivative of 4,8-Dihydroxycoumarin, has been evaluated for its biological activity. It has been found to cause a significant increase in micronucleated polychromatic erythrocytes (MNPCEs) when administered to animals .

Mecanismo De Acción

Target of Action

4,8-Dihydroxycoumarin, also known as esculetin, is a type of coumarin derivative that has been found to have various biological activities For instance, 4,8-Dihydroxycoumarin has been found to interact with hydroxyl radicals (HO•), which play a crucial role in various biological processes .

Mode of Action

The interaction of 4,8-Dihydroxycoumarin with its targets results in various changes. For instance, it has been found to react with hydroxyl radicals (HO•) via Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT) mechanisms . These interactions can lead to the reduction of the amount of HO• radicals present in the reaction system under physiological conditions .

Biochemical Pathways

It has been suggested that it may be involved in the degradation mechanisms of aminophenol 4,7-dihydroxycoumarin derivatives . Additionally, it has been found to exhibit antiradical capacity, which could potentially affect various biochemical pathways related to oxidative stress .

Pharmacokinetics

It has been suggested that it has high solubility, which could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of 4,8-Dihydroxycoumarin’s action are diverse. For instance, it has been found to induce neurite growth and lengthen neuronal survival . Additionally, it has been suggested to have antiradical activity, which could potentially protect cells from oxidative damage .

Action Environment

The action, efficacy, and stability of 4,8-Dihydroxycoumarin can be influenced by various environmental factors. For instance, it has been found that the degradation of 4,8-Dihydroxycoumarin derivatives can be influenced by advanced oxidation processes . Additionally, the presence of certain ions, such as SO4^2-, Cl^-, and NO3^-, can affect the photocatalytic performance of 4,8-Dihydroxycoumarin .

Safety and Hazards

While specific safety and hazards information for 4,8-Dihydroxycoumarin is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Considering the highly valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 .

Propiedades

IUPAC Name |

4,8-dihydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGKGTOOPNQOKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=O)C=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Dihydroxy-2H-chromen-2-one | |

Q & A

Q1: What is the significance of 4,8-Dihydroxycoumarin formation in the context of the research paper?

A1: The research paper [] investigates the degradation of alkyl-substituted aromatic compounds by the yeast Trichosporon asahii. While the abstract doesn't explicitly mention 4,8-Dihydroxycoumarin, its presence in the title suggests that this compound is a significant product formed during the degradation process. This information is crucial because it sheds light on the metabolic pathways employed by Trichosporon asahii to break down aromatic compounds. Understanding these pathways can be valuable for various applications, such as bioremediation of environments contaminated with aromatic pollutants.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.